molecular formula C9H13ClFN B13500476 4-Fluoro-3-(propan-2-yl)aniline hydrochloride

4-Fluoro-3-(propan-2-yl)aniline hydrochloride

Cat. No.: B13500476
M. Wt: 189.66 g/mol
InChI Key: DZMSSOGMHQQSRA-UHFFFAOYSA-N
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Description

4-Fluoro-3-(propan-2-yl)aniline hydrochloride is an organic compound with the molecular formula C9H12FN·HCl. It is a derivative of aniline, where the hydrogen atom in the para position is replaced by a fluorine atom and the hydrogen atom in the meta position is replaced by an isopropyl group. This compound is commonly used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-(propan-2-yl)aniline hydrochloride typically involves the following steps:

    Nitration: The starting material, 4-fluoroacetophenone, undergoes nitration to form 4-fluoro-3-nitroacetophenone.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Alkylation: The resulting 4-fluoro-3-aminophenone is then alkylated with isopropyl bromide in the presence of a base such as potassium carbonate to form 4-fluoro-3-(propan-2-yl)aniline.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which enhances the reaction rates and yields. Additionally, advanced purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(propan-2-yl)aniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of 4-fluoro-3-(propan-2-yl)nitrobenzene.

    Reduction: Formation of 4-fluoro-3-(propan-2-yl)aniline.

    Substitution: Formation of 4-hydroxy-3-(propan-2-yl)aniline.

Scientific Research Applications

4-Fluoro-3-(propan-2-yl)aniline hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: It serves as an intermediate in the synthesis of drugs targeting neurological and psychiatric disorders.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(propan-2-yl)aniline hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound primarily targets enzymes and receptors involved in neurotransmission.

    Pathways Involved: It modulates the activity of enzymes such as monoamine oxidase and receptors such as serotonin and dopamine receptors, leading to altered neurotransmitter levels and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoroaniline: A precursor to various pharmaceuticals and agrochemicals.

    3-Fluoro-4-(propan-2-yl)aniline: A structural isomer with different chemical properties.

    4-(propan-2-yl)-3-(trifluoromethyl)aniline hydrochloride: A compound with similar applications but different reactivity due to the presence of trifluoromethyl group.

Uniqueness

4-Fluoro-3-(propan-2-yl)aniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of fluorine and isopropyl groups enhances its lipophilicity and metabolic stability, making it a valuable intermediate in drug synthesis.

Properties

Molecular Formula

C9H13ClFN

Molecular Weight

189.66 g/mol

IUPAC Name

4-fluoro-3-propan-2-ylaniline;hydrochloride

InChI

InChI=1S/C9H12FN.ClH/c1-6(2)8-5-7(11)3-4-9(8)10;/h3-6H,11H2,1-2H3;1H

InChI Key

DZMSSOGMHQQSRA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)N)F.Cl

Origin of Product

United States

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